ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
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Overview
Description
Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group and a 2-chloroacetyl substituent attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate typically involves the reaction of 4-aminophenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and bases like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: Corresponding amine and carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced phenyl derivatives.
Scientific Research Applications
Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate: Similar structure but with a methyl group instead of an ethyl group.
N-(2-chloroacetyl)aniline: Lacks the carbamate group but has a similar chloroacetyl substituent.
Ethyl N-[4-aminophenyl]carbamate: Lacks the chloroacetyl group but has a similar carbamate structure.
Uniqueness
This compound is unique due to the presence of both the ethyl carbamate and 2-chloroacetyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-17-11(16)14-9-5-3-8(4-6-9)13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPTWNYHBLYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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